

2,6-Dibromo-4-fluoropyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2,6-Dibromo-4-fluoropyridine

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An In-depth Technical Guide to 2,6-Dibromo-4-fluoropyridine

This technical guide provides a comprehensive overview of **2,6-Dibromo-4-fluoropyridine**, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details its chemical identity, properties, synthesis, and applications, presenting data in a clear and accessible format.

Chemical Structure and IUPAC Name

2,6-Dibromo-4-fluoropyridine is a halogenated heterocyclic compound. Its structure features a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a fluorine atom at the 4-position.

IUPAC Name: **2,6-dibromo-4-fluoropyridine**[\[1\]](#)

The structure is confirmed by its SMILES notation: C1=C(C=C(N=C1Br)Br)F and InChIKey: VMKXRAUUPMNAOQ-UHFFFAOYSA-N.[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2,6-Dibromo-4-fluoropyridine** is presented in the table below. This information is crucial for its application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₅ H ₂ Br ₂ FN	[1] [2] [3]
Molecular Weight	254.88 g/mol	[1] [2] [3]
CAS Number	1214344-15-6	[2] [4]
Purity	≥97%	[2]
Appearance	Not specified, likely a solid	
Storage Conditions	4°C, protect from light, stored under nitrogen	[2]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[2]
logP	2.7457	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	0	[2]

Synthesis and Experimental Protocols

The synthesis of **2,6-Dibromo-4-fluoropyridine** presents challenges due to regioselectivity. Direct halogenation of pyridine is not a viable route. A plausible and effective strategy involves a halogen exchange (Halex) reaction starting from a more readily available precursor, such as 2,6-dichloro-4-fluoropyridine.

Representative Experimental Protocol: Halogen Exchange for 2,6-Dibromination

This protocol is adapted from established methods for the synthesis of related 2,6-dibromopyridines and represents a feasible pathway to **2,6-Dibromo-4-fluoropyridine**.

Materials:

- 2,6-dichloro-4-fluoropyridine

- Sodium bromide (NaBr)
- 48% Hydrobromic acid (HBr)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloro-4-fluoropyridine (1.0 eq), sodium bromide (2.0-2.5 eq), and an aqueous solution of 48% hydrobromic acid.
- Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **2,6-Dibromo-4-fluoropyridine** can be further purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Research and Development

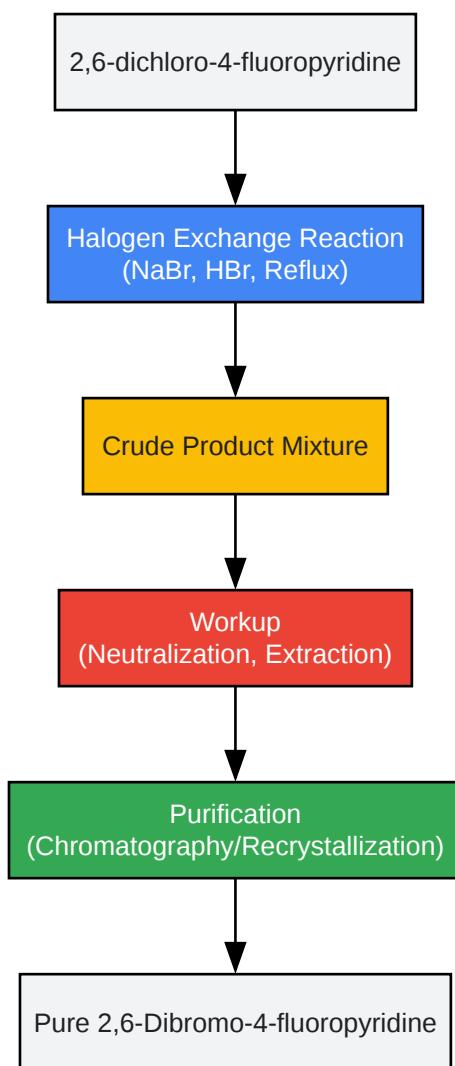
2,6-Dibromo-4-fluoropyridine is a versatile building block in organic synthesis, primarily utilized in the following areas:

- Materials Science: It is a crucial intermediate in the synthesis of novel polymer donors for next-generation polymer solar cells (PSCs).^[4] The presence of both bromine and fluorine atoms allows for sequential and selective cross-coupling reactions, enabling the construction of complex molecular architectures with desirable electronic properties.^[4]
- Pharmaceutical Research: The substituted pyridine core is a common scaffold in many biologically active compounds. The reactive halogen sites on **2,6-Dibromo-4-fluoropyridine** can be selectively functionalized to generate libraries of compounds for drug discovery programs.^[4]
- Agrochemicals: Fluorinated pyridines are known to possess enhanced biological activity and improved physicochemical properties, making them valuable in the development of new pesticides and herbicides.^{[5][6]}

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of **2,6-Dibromo-4-fluoropyridine** via a halogen exchange reaction.

Synthesis Workflow for 2,6-Dibromo-4-fluoropyridine

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Caption: A logical workflow for the synthesis of **2,6-Dibromo-4-fluoropyridine**.

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